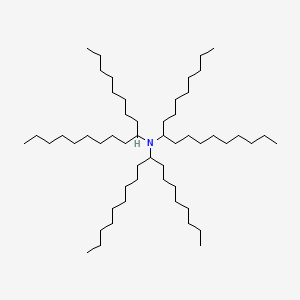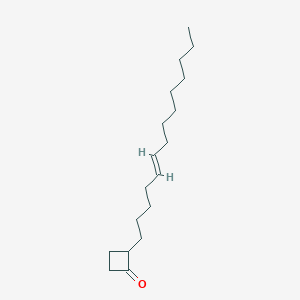
1,2,4-Triazolidine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolidine-3-thione is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolidine-3-thione can be synthesized through various methods. One common approach involves the cyclocondensation of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst. For instance, using meglumine as a green catalyst in water provides an eco-friendly and efficient method . The reaction typically occurs at room temperature, yielding the desired product in excellent quantities.
Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of ionic liquids as catalysts has been explored to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions to achieve substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolidine-3-thione involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction is crucial for its potential use in treating neurodegenerative diseases.
Comparación Con Compuestos Similares
1,2,3-Triazole: Another heterocyclic compound with similar biological activities but different structural features.
1,3,4-Triazole: Known for its broad spectrum of therapeutic applications, including antimicrobial and anticancer activities.
Uniqueness: 1,2,4-Triazolidine-3-thione stands out due to its unique combination of nitrogen and sulfur atoms in the ring, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C2H5N3S |
|---|---|
Peso molecular |
103.15 g/mol |
Nombre IUPAC |
1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C2H5N3S/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6) |
Clave InChI |
TVGORZIXNONOIQ-UHFFFAOYSA-N |
SMILES canónico |
C1NC(=S)NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


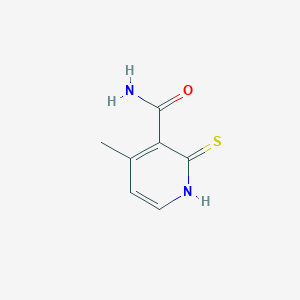
![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)

![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)

![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
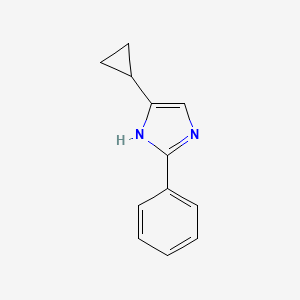

![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
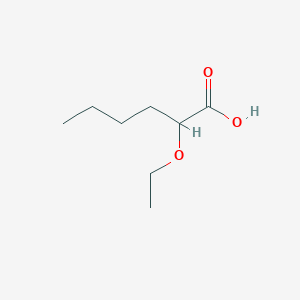
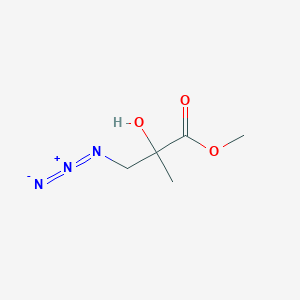
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
